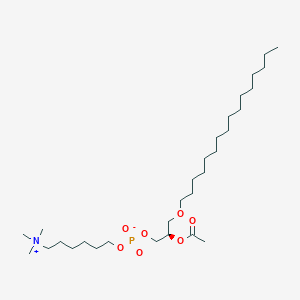

Hexanolamino PAF C-16

説明

特性

IUPAC Name |

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJAODKNFSHBTDQ-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160237 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137566-83-7 | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hexanolamino PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanolamino PAF C-16, a synthetic analog of Platelet-Activating Factor (PAF), exhibits a complex and cell-type-specific mechanism of action. Characterized by a modified polar head group, this molecule acts as a modulator of the Platelet-Activating Factor Receptor (PAFR), displaying a mixed agonist/antagonist profile. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and the experimental methodologies used to elucidate its function. A key feature of this compound is its differential activity in various cell types, behaving as a partial agonist in platelets and a more potent agonist in macrophages, with a unique signaling cascade that can be independent of intracellular calcium mobilization in certain cells.

Introduction

Platelet-Activating Factor (1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine) is a potent phospholipid mediator involved in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its biological effects are mediated through the G-protein coupled PAF receptor (PAFR). The synthesis of PAF analogs, such as this compound, has been instrumental in dissecting the structure-activity relationships of PAFR ligands and in the development of potential therapeutic agents that can selectively modulate PAF-mediated pathways.

This compound (1-O-hexadecyl-2-acetyl-sn-glycero-3-phospho(N,N,N-trimethyl)hexanolamine) is distinguished from native PAF C-16 by an extended polar head group due to the insertion of a hexanolamine moiety. This structural alteration is critical to its unique pharmacological profile, leading to differential receptor activation and downstream signaling events compared to the endogenous ligand.

Biochemical and Pharmacological Profile

This compound is a synthetic analog of Platelet-Activating Factor (PAF) C-16. Its defining structural feature is the modification of the phosphocholine (B91661) head group with a hexanolamine extension. This alteration significantly influences its interaction with the PAF receptor (PAFR) and its subsequent biological activity.

Mixed Agonist/Antagonist Activity

The most striking characteristic of this compound is its mixed and species-dependent agonist/antagonist profile. Its activity varies significantly between different cell types:

-

Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these cells, it elicits a submaximal response compared to PAF C-16.

-

Full Agonist in Guinea Pig Platelets: In this specific cell type, it can induce a maximal response similar to the native ligand.

-

Antagonist in Human Monocyte-Derived Macrophages: In this context, it has been shown to inhibit the production of reactive oxygen species (ROS) in response to PAF C-16.[1]

This variable activity underscores the subtle differences in PAFR structure and/or its coupling to downstream signaling effectors across different species and cell lineages.

Data Presentation

Attempts to retrieve specific quantitative data such as EC50 and IC50 values for this compound from the available literature, including the key study by Stewart and Grigoriadis (1991), were unsuccessful as the full text was not accessible. The following table summarizes the qualitative and comparative potency data that has been reported.

| Cell Type | Species | Observed Effect | Relative Potency Compared to PAF C-16 | Reference |

| Platelets | Rabbit | Partial Agonist (Aggregation) | Less potent than in macrophages | Stewart and Grigoriadis, 1991 |

| Macrophages | Guinea Pig | Partial Agonist (Superoxide Anion Generation) | More potent than in platelets | Stewart and Grigoriadis, 1991 |

| Platelets | Guinea Pig | Full Agonist (Aggregation) | Not specified | Stewart and Grigoriadis, 1991 |

| Monocyte-derived Macrophages | Human | Antagonist (Inhibition of ROS production) | Not applicable | [1] |

Note: Specific EC50/IC50 values are not available in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the Platelet-Activating Factor Receptor (PAFR), a seven-transmembrane G-protein coupled receptor. The nature of the G-protein coupling and the subsequent downstream signaling cascade appears to be cell-type dependent and influenced by the modified structure of the ligand.

PAFR G-Protein Coupling

The PAFR is known to couple to multiple G-protein subtypes, primarily Gq/11 and Gi/o.

-

Gq/11 Pathway: This is the canonical signaling pathway for PAF. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o Pathway: Coupling to Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of Gi can also activate other effectors, including certain isoforms of PLC and ion channels.

The mixed agonist/antagonist behavior of this compound suggests that it may differentially engage these G-protein pathways or induce a receptor conformation that leads to biased signaling.

Signaling in Platelets: Evidence for a Calcium-Independent Pathway

A noteworthy finding is that this compound can induce platelet aggregation without causing a significant increase in intracellular calcium concentration ([Ca2+]i) in platelets.[2] This points towards a signaling mechanism that diverges from the classical Gq-PLC-IP3-Ca2+ axis. While the precise pathway is not fully elucidated, it is hypothesized to involve G-protein-mediated activation of downstream effectors that can trigger platelet shape change and aggregation independently of a global rise in cytosolic calcium. This could involve direct activation of small GTPases such as Rho/Rho kinase or other protein kinases.

Signaling in Macrophages: Agonist and Antagonist Effects

In macrophages, the action of this compound is more varied. As a partial or full agonist in some species, it likely activates the canonical Gq/11 and/or Gi/o pathways, leading to cellular responses such as superoxide (B77818) anion generation. The activation of NADPH oxidase, the enzyme complex responsible for the respiratory burst, is a key downstream event in this process.

As an antagonist in human monocyte-derived macrophages, this compound likely binds to the PAFR without inducing the conformational change required for G-protein activation, thereby competitively inhibiting the binding and action of PAF C-16.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a set of key in vitro assays. The following are detailed methodologies for these experiments.

Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation, a hallmark of platelet activation.

Objective: To determine the agonist or antagonist effect of this compound on platelet aggregation.

Materials:

-

Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood in sodium citrate (B86180) anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

PAF C-16 stock solution (for antagonist studies).

-

Phosphate-buffered saline (PBS).

-

Platelet aggregometer.

-

Cuvettes with stir bars.

Methodology:

-

Preparation of PRP and PPP:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the supernatant (PRP) to a new tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP using PPP if necessary.

-

-

Aggregation Measurement:

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Place a cuvette with PRP and a stir bar into the aggregometer.

-

To test for agonist activity, add varying concentrations of this compound to the PRP and record the change in light transmission over time.

-

To test for antagonist activity, pre-incubate the PRP with varying concentrations of this compound for a short period before adding a known concentration of PAF C-16 to induce aggregation.

-

-

Data Analysis:

-

The percentage of aggregation is calculated from the change in light transmission.

-

For agonist activity, dose-response curves can be generated to determine the EC50.

-

For antagonist activity, the IC50 can be determined by measuring the inhibition of PAF C-16-induced aggregation.

-

Macrophage Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of superoxide anion, a key component of ROS, by macrophages in response to this compound.

Objective: To determine the ability of this compound to induce or inhibit ROS production in macrophages.

Materials:

-

Cultured macrophages (e.g., primary monocyte-derived macrophages, or a macrophage cell line like RAW 264.7).

-

This compound stock solution.

-

PAF C-16 stock solution (for antagonist studies).

-

Cytochrome c or a fluorescent ROS indicator (e.g., Dihydrorhodamine 123, DCFDA).

-

Superoxide dismutase (SOD) as a control.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

-

Microplate reader (spectrophotometer or fluorometer).

Methodology:

-

Cell Preparation:

-

Culture macrophages to an appropriate density in a multi-well plate.

-

Wash the cells with buffer to remove any residual media components.

-

-

ROS Measurement (Cytochrome c Reduction Method):

-

Prepare a reaction mixture containing cytochrome c in buffer.

-

Add the reaction mixture to the cells.

-

To test for agonist activity, add varying concentrations of this compound to the wells.

-

To test for antagonist activity, pre-incubate the cells with this compound before adding PAF C-16.

-

Include a control with SOD to confirm that the reduction of cytochrome c is due to superoxide.

-

Incubate at 37°C and measure the change in absorbance at 550 nm over time using a microplate reader.

-

-

ROS Measurement (Fluorescent Probe Method):

-

Load the cells with a fluorescent ROS probe according to the manufacturer's instructions.

-

Wash the cells to remove excess probe.

-

Add buffer to the wells.

-

Stimulate the cells as described above.

-

Measure the increase in fluorescence over time using a microplate fluorometer.

-

-

Data Analysis:

-

Calculate the rate of superoxide production from the change in absorbance or fluorescence.

-

Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of PAF receptor signaling. Its unique structure results in a complex mechanism of action characterized by cell-type and species-dependent mixed agonism/antagonism. The observation that it can induce platelet aggregation without a concomitant rise in intracellular calcium highlights the existence of non-canonical, calcium-independent signaling pathways downstream of PAFR activation. Further research is warranted to fully elucidate the specific G-protein coupling and downstream effectors involved in these alternative pathways. A more complete understanding of how modifications to the PAF structure, such as the hexanolamine group, lead to biased signaling will be crucial for the rational design of novel therapeutics targeting the PAF system with improved specificity and efficacy. The lack of publicly available, detailed quantitative data for this compound remains a significant gap and future studies should aim to address this.

References

- 1. Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor (PAF-acether) secretion from platelets: effect of aggregating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Hexanolamino PAF C-16: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hexanolamino PAF C-16 (1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine), a significant analog of the potent lipid mediator, Platelet-Activating Factor (PAF). This document details its discovery as a compound with unique mixed agonist/antagonist properties at the PAF receptor, outlines a representative synthetic approach, and presents its biological activities in a structured format. Detailed experimental protocols for key biological assays are provided, and its complex signaling interactions are visualized through pathway diagrams. This guide is intended to be a core resource for researchers in pharmacology, drug discovery, and lipid biochemistry investigating the PAF signaling system.

Discovery and Physicochemical Properties

This compound, chemically known as 1-O-hexadecyl-2-acetyl-sn-glyceryl-3-phospho(N,N,N-trimethyl)hexanolamine, was identified and characterized in structure-activity relationship studies of PAF analogs. A key study by Stewart and Grigoriadis in 1991 highlighted its unusual biological profile. Unlike typical PAF receptor ligands that are either full agonists or antagonists, this compound exhibits a dual activity that is dependent on the cell type and species being investigated.[1] This discovery was significant as it demonstrated that modifications to the polar headgroup of the PAF molecule could dramatically alter its interaction with the PAF receptor, leading to a partial agonist response.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [1] |

| CAS Number | 137566-83-7 | N/A |

| Molecular Formula | C₃₀H₆₂NO₇P | N/A |

| Molecular Weight | 579.8 g/mol | N/A |

| Appearance | Lyophilized powder | N/A |

| Purity | ≥98% | N/A |

| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | N/A |

Synthesis

Representative Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a suitable protected glycerol (B35011) derivative. A plausible synthetic route is outlined below.

Experimental Protocol: A Representative Method for PAF Analog Synthesis

The following is a generalized protocol for the synthesis of PAF analogs with modified polar headgroups, which can be adapted for this compound.

Step 1: Preparation of 1-O-Hexadecyl-2-O-acetyl-sn-glycerol

-

Start with commercially available 1-O-hexadecyl-sn-glycerol.

-

Protect the primary hydroxyl group at the sn-3 position using a suitable protecting group like a trityl group. This is typically done by reacting 1-O-hexadecyl-sn-glycerol with trityl chloride in the presence of a base like pyridine.

-

Acetylate the free secondary hydroxyl group at the sn-2 position using acetic anhydride (B1165640) in pyridine.

-

Remove the trityl protecting group from the sn-3 position by acid-catalyzed hydrolysis (e.g., with mild HCl in an organic solvent) to yield 1-O-hexadecyl-2-O-acetyl-sn-glycerol.

Step 2: Phosphorylation and Coupling

-

The phosphorylation of the free hydroxyl group at the sn-3 position of 1-O-hexadecyl-2-O-acetyl-sn-glycerol is the crucial step. A common method involves the use of a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with the desired amine.

-

In this specific case, the phosphorylated intermediate would be reacted with N,N,N-trimethyl-6-aminohexanol.

-

The final product, this compound, is then purified, typically by column chromatography on silica (B1680970) gel.

Purification and Characterization

-

The crude product is subjected to flash column chromatography using a gradient of methanol (B129727) in chloroform (B151607) to isolate the pure compound.

-

The purity and identity of the final product are confirmed by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Quantitative Data

This compound is distinguished by its mixed agonist and antagonist properties at the PAF receptor. Its activity is highly dependent on the cellular context.

Table 2: Biological Activity of this compound

| Assay | Species/Cell Type | Activity | Quantitative Data | Reference |

| Platelet Aggregation | Rabbit Washed Platelets | Partial Agonist | Induces significant platelet aggregation (50% of the maximum response to PAF). | [1] |

| Macrophage Superoxide (B77818) Anion Generation | Guinea-pig Peritoneal Macrophages | Partial Agonist | Induces superoxide generation with a maximum response of 45% of that to PAF. | [1] |

| Intracellular Calcium Mobilization | Rabbit Washed Platelets | Weak Agonist | Does not induce a detectable increase in intracellular calcium, unlike PAF which causes a large rise. | [1] |

| Intracellular Calcium Mobilization | Guinea-pig Peritoneal Macrophages | Weak Agonist | At a concentration equi-effective with PAF for superoxide generation, it induces a significantly smaller increase in intracellular calcium compared to PAF. | [1] |

| PAF Receptor Antagonism | Rabbit Washed Platelets & Guinea-pig Macrophages | Antagonist | Pre-treatment with Hexanolamino PAF (0.1 and 1 µM) antagonizes the effects of PAF. | [1] |

Experimental Protocols for Key Biological Assays

Platelet Aggregation Assay

-

Preparation of Washed Rabbit Platelets: Blood is collected from rabbits into an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Platelets are then pelleted from the PRP and washed with a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins. The final platelet suspension is adjusted to a standard concentration.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

-

Procedure: A baseline light transmission is established with the washed platelet suspension. The test compound (this compound or PAF) is added, and the change in light transmission is recorded over time. The extent of aggregation is expressed as a percentage of the maximum light transmission.

Macrophage Superoxide Anion Generation Assay

-

Isolation of Peritoneal Macrophages: Guinea pigs are injected intraperitoneally with a sterile irritant (e.g., thioglycollate broth) to elicit macrophage migration. Several days later, the peritoneal cavity is lavaged with sterile saline to collect the macrophages.

-

Cell Culture: The collected cells are washed, counted, and plated in multi-well plates. Non-adherent cells are removed by washing after an incubation period, leaving a monolayer of adherent macrophages.

-

Superoxide Anion Measurement: The assay is based on the superoxide dismutase-inhibitable reduction of ferricytochrome c. Macrophages are incubated with ferricytochrome c in the presence or absence of the test compound. The reduction of ferricytochrome c is measured spectrophotometrically at 550 nm. The amount of superoxide produced is calculated using the extinction coefficient for cytochrome c.

Signaling Pathways

The dual agonist/antagonist nature of this compound can be attributed to its unique interaction with the PAF receptor, a G-protein coupled receptor (GPCR). As a partial agonist, it binds to the receptor and induces a conformational change that leads to a submaximal activation of downstream signaling pathways compared to the full agonist, PAF. As an antagonist, it competes with PAF for binding to the receptor, thereby inhibiting the full response elicited by PAF.

Conclusion

This compound stands out as a valuable pharmacological tool for probing the intricacies of the PAF receptor signaling system. Its unique mixed agonist/antagonist profile underscores the potential for developing functionally selective modulators of the PAF receptor. Further research into the precise molecular interactions of this compound with the receptor could provide critical insights for the design of novel therapeutics targeting PAF-mediated inflammatory and pathological processes. This guide serves as a foundational resource to facilitate such future investigations.

References

An In-depth Technical Guide on Hexanolamino PAF C-16 as a PAF Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[1] It exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[2][3] The intricate signaling network initiated by PAFR activation makes it a compelling target for therapeutic intervention. This technical guide focuses on Hexanolamino PAF C-16, a synthetic analog of PAF, and its role as a partial agonist at the PAF receptor.

This compound, formally known as 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine, is a structurally modified version of the endogenous PAF C-16.[4][5] Its unique characteristic lies in its mixed agonist/antagonist profile, which is dependent on the specific cell type and species being investigated.[4][6] Notably, in systems such as rabbit platelets and guinea pig macrophages, this compound behaves as a partial agonist, eliciting a submaximal response compared to the full agonist, PAF C-16.[4][7] This property makes it a valuable tool for dissecting the complexities of PAF receptor signaling and for the development of novel therapeutics with modulated PAF receptor activity.

This guide will provide a comprehensive overview of the current knowledge on this compound, including its chemical properties, its interaction with the PAF receptor, and its effects on downstream signaling pathways. Detailed experimental protocols for key biological assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts in this area.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

| Property | Value | Reference |

| Formal Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [4] |

| CAS Number | 137566-83-7 | [4] |

| Molecular Formula | C30H62NO7P | [4] |

| Formula Weight | 579.8 g/mol | [4] |

| Purity | ≥98% | [4] |

| Formulation | A lyophilized powder | [4] |

| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [4] |

| Storage | -20°C | [4] |

| Stability | ≥ 4 years | [4] |

PAF Receptor Partial Agonism of this compound

This compound exhibits a fascinating pharmacological profile, acting as a partial agonist at the PAF receptor in specific cellular contexts. This means that while it binds to and activates the receptor, it produces a lower maximal effect than the endogenous full agonist, PAF C-16.

Quantitative Analysis of Partial Agonism

The partial agonist activity of this compound has been demonstrated in functional assays such as platelet aggregation and macrophage superoxide (B77818) anion generation.

| Assay | Cell Type | Species | Emax (% of PAF C-16) | EC50 | Reference |

| Platelet Aggregation | Platelets | Rabbit | ~50% | Not Reported | [7] |

| Superoxide Anion Generation | Peritoneal Macrophages | Guinea Pig | ~45% | Not Reported | [7] |

PAF Receptor Signaling Pathways

Activation of the PAF receptor by agonists, including partial agonists like this compound, initiates a cascade of intracellular signaling events. The PAF receptor is known to couple to multiple G-protein subtypes, primarily Gq, Gi, and G12/13, leading to the activation of various downstream effector enzymes and the generation of second messengers.[2][8]

Key Signaling Cascades:

-

Phospholipase C (PLC) Pathway: Activation of Gq leads to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

-

Phospholipase A2 (PLA2) Pathway: PAF receptor activation can also lead to the stimulation of PLA2, resulting in the release of arachidonic acid, a precursor for the synthesis of prostaglandins (B1171923) and leukotrienes.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The PAF receptor can activate various MAPK cascades, including the ERK, JNK, and p38 MAPK pathways, which are involved in regulating cell proliferation, differentiation, and inflammation.

-

Phospholipase D (PLD) Pathway: PLD activation can also occur downstream of the PAF receptor, leading to the production of phosphatidic acid.[2]

Caption: PAF Receptor Signaling Pathway Activation.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of this compound's biological activities.

PAF Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound to the PAF receptor.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

Cell membranes expressing the PAF receptor

-

[³H]-PAF (radiolabeled ligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.25% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well filter plates

-

Vacuum manifold

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the PAF receptor or from primary cells known to express the receptor.

-

Assay Setup: In a 96-well filter plate, add the following in order:

-

Binding buffer

-

This compound at various concentrations (for competition binding) or buffer (for total binding).

-

A fixed concentration of [³H]-PAF.

-

Cell membranes.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-PAF (IC50 value). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of this compound to induce platelet aggregation.

References

- 1. Structure-activity relationships for platelet-activating factor (PAF) and analogues reveal differences between PAF receptors on platelets and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural and molecular dynamics insights into the competitive inhibition of the platelet-activating factor receptor by acyl-PAF - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of PAF-induced human platelet responses by newly synthesized ether phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estimation of partial agonist affinity by interaction with a full agonist: a direct operational model-fitting approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A(2) inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dose-dependent agonist and antagonist effects of the platelet-activating factor analogue 1-palmitoyl-2-acetoyl-sn-glycero-3-phosphocholine on B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Hexanolamino PAF C-16 (CV-3988) in Platelet Aggregation Studies

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Hexanolamino PAF C-16, more commonly known in scientific literature as CV-3988, and its pivotal role as a selective antagonist in the study of Platelet-Activating Factor (PAF)-mediated platelet aggregation.

Introduction

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in numerous physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2][3] It exerts its effects by binding to specific PAF receptors on the surface of various cells, including platelets, leading to their activation and aggregation.[1][2] Understanding the mechanisms of PAF-induced platelet aggregation is critical for the development of novel anti-thrombotic and anti-inflammatory therapies.

CV-3988 (rac-3-(N-n-octadecylcarbamoyloxy)-2-methoxypropyl 2-thiazolioethyl phosphate) is a synthetic, specific, and competitive antagonist of the PAF receptor.[4][5] It serves as an invaluable tool in elucidating the signaling pathways of PAF and in the preclinical evaluation of anti-platelet agents. This guide will delve into the mechanism of action of CV-3988, present key quantitative data on its inhibitory effects, provide detailed experimental protocols for its use, and illustrate the relevant biological pathways and experimental workflows.

Mechanism of Action of CV-3988

CV-3988 functions by competitively binding to the PAF receptor on platelets, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling cascade that leads to platelet activation and aggregation.[1][5] Studies have shown that CV-3988 specifically inhibits PAF-induced platelet aggregation without affecting aggregation induced by other agonists such as arachidonic acid, ADP, or collagen at concentrations effective against PAF.[4] This specificity makes it an excellent tool for isolating and studying PAF-mediated pathways. The inhibitory action of CV-3988 is a result of its direct competition with PAF at the receptor binding site.[5]

Quantitative Data: Inhibitory Effects of CV-3988

The potency of CV-3988 as a PAF receptor antagonist has been quantified in various studies, primarily through the determination of its half-maximal inhibitory concentration (IC50) for both PAF receptor binding and PAF-induced platelet aggregation.

| Parameter | Species | Value | Reference |

| IC50 for [3H]-PAF Binding | Rabbit | 7.9 x 10⁻⁸ M | [5] |

| Human | 1.6 x 10⁻⁷ M | [5] | |

| Guinea Pig | 1.8 x 10⁻⁷ M | [5] | |

| IC50 for PAF-induced Aggregation | Rabbit | 0.1 µM | [6] |

| Ki for [3H]-PAF Binding | Rabbit | 1.2 x 10⁻⁷ M | [5] |

Experimental Protocols

This protocol describes a standard method for assessing the inhibitory effect of CV-3988 on PAF-induced platelet aggregation in vitro using light transmission aggregometry (LTA).

1. Materials:

-

CV-3988

-

Platelet-Activating Factor (PAF C-16)

-

Human or rabbit whole blood

-

Anticoagulant (e.g., 3.2% sodium citrate)

-

Saline solution (0.9% NaCl)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light transmission aggregometer

2. Preparation of Platelets:

-

Collect whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain platelet-poor plasma (PPP). PPP is used as a blank (100% aggregation) in the aggregometer.

3. Experimental Procedure:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Pre-warm the PRP samples to 37°C for 10 minutes.

-

Place a cuvette with PRP into the aggregometer and establish a baseline of 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

To test the inhibitory effect of CV-3988, pre-incubate the PRP with various concentrations of CV-3988 (e.g., 10⁻⁸ M to 10⁻⁵ M) for a specified time (e.g., 2-5 minutes) at 37°C.

-

Initiate platelet aggregation by adding a pre-determined concentration of PAF (e.g., 3 x 10⁻⁸ M) to the PRP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the extent of platelet aggregation.

-

A control experiment should be performed with the vehicle used to dissolve CV-3988 to account for any solvent effects.

4. Data Analysis:

-

The percentage of platelet aggregation is calculated from the change in light transmission.

-

The inhibitory effect of CV-3988 is determined by comparing the aggregation in the presence of the inhibitor to the aggregation induced by PAF alone.

-

An IC50 value can be calculated by plotting the percentage of inhibition against the concentration of CV-3988.

Visualizations: Signaling Pathways and Experimental Workflows

References

- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 4. CV-3988 - a specific antagonist of platelet activating factor (PAF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition by CV-3988 of the binding of [3H]-platelet activating factor (PAF) to the platelet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective antagonism of platelet-activating factor (PAF)-induced aggregation and secretion in washed rabbit platelets by CV-3988, L-652731, triazolam and alprazolam - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hexanolamino PAF C-16 (CAS Number: 137566-83-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF), a potent, naturally occurring phospholipid that plays a crucial role in a wide array of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities, and the experimental protocols used to characterize its function. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, cell biology, and drug development in their investigation of PAF receptor signaling and the development of novel therapeutics.

Chemical and Physical Properties

This compound is a well-characterized molecule with defined chemical and physical properties. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 137566-83-7 | [1][3] |

| Formal Name | 1-O-hexadecyl-2-O-acetyl-sn-glyceryl-3-phosphoryl(N,N,N-trimethyl)hexanolamine | [1] |

| Molecular Formula | C₃₀H₆₂NO₇P | [1][3] |

| Formula Weight | 579.8 g/mol | [1][3] |

| Purity | ≥98% | [3] |

| Formulation | A lyophilized powder | [1][3] |

| Solubility | DMF: 1.5 mg/ml, DMSO: 0.5 mg/ml, Ethanol: 23 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Biological Activity

This compound exhibits a complex pharmacological profile, acting as a mixed agonist/antagonist at the PAF receptor (PAFR).[1] Its activity is highly dependent on the cell type and species being investigated.

-

Antagonist in Human Monocyte-Derived Macrophages: In this cell type, this compound acts as a PAFR antagonist, inhibiting the production of reactive oxygen species (ROS) that is typically induced by PAF C-16.[1]

-

Partial Agonist in Rabbit Platelets and Guinea Pig Macrophages: In these systems, it demonstrates partial agonistic activity, eliciting a submaximal response compared to the full agonist PAF C-16.[1]

-

Full Agonist in Guinea Pig Platelets: Interestingly, in guinea pig platelets, it behaves as a full agonist, inducing a maximal platelet aggregation response.[1]

This differential activity makes this compound a valuable tool for dissecting the tissue- and species-specific functions of the PAF receptor.

Signaling Pathways

PAF and its analogs mediate their effects through the G-protein coupled PAF receptor. Upon ligand binding, the receptor can couple to various G proteins, primarily Gq and Gi, to initiate downstream signaling cascades.

Caption: General PAF Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Measurement of Reactive Oxygen Species (ROS) Production in Macrophages

This protocol describes a common method for measuring intracellular ROS production using a fluorescent probe.

Objective: To determine the effect of this compound on PAF C-16-induced ROS production in human monocyte-derived macrophages.

Materials:

-

Human monocyte-derived macrophages

-

This compound

-

PAF C-16

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Culture human monocyte-derived macrophages in 96-well black, clear-bottom plates until they reach the desired confluence.

-

Pre-incubation with this compound: Remove the culture medium and wash the cells with PBS. Add fresh medium containing various concentrations of this compound to the wells. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

Loading with DCFH-DA: Remove the medium containing this compound and wash the cells with PBS. Add a working solution of DCFH-DA in PBS to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Stimulation with PAF C-16: Wash the cells with PBS to remove excess DCFH-DA. Add a solution of PAF C-16 in PBS to the wells to induce ROS production. Include a control group with no PAF C-16 stimulation.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence plate reader.[4] Record measurements at various time points (e.g., every 5 minutes for 30-60 minutes).

-

Data Analysis: Calculate the percentage of inhibition of ROS production by this compound compared to the control group stimulated with PAF C-16 alone.

Caption: Workflow for ROS Production Assay.

Platelet Aggregation Assay

This protocol outlines the light transmission aggregometry method to assess the effect of this compound on platelet aggregation.[5][6]

Objective: To determine the agonistic or antagonistic activity of this compound on platelet aggregation.

Materials:

-

Freshly drawn human or animal (e.g., rabbit, guinea pig) whole blood anticoagulated with sodium citrate.

-

This compound

-

PAF C-16 (as a control agonist)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline solution

-

Light transmission aggregometer

Procedure:

-

Preparation of PRP and PPP: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.[6] Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[6]

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Aggregation Measurement:

-

For Agonist Activity: Add a small volume of PRP to a cuvette with a stir bar and place it in the aggregometer. Add different concentrations of this compound and record the change in light transmission over time.

-

For Antagonist Activity: Pre-incubate the PRP with various concentrations of this compound for a short period (e.g., 1-2 minutes) before adding a known concentration of a PAF agonist (e.g., PAF C-16). Record the aggregation response.

-

-

Data Analysis:

-

Agonist Activity: Determine the maximal percentage of aggregation for each concentration of this compound. Calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

-

Antagonist Activity: Calculate the percentage of inhibition of PAF C-16-induced aggregation for each concentration of this compound. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

-

Caption: Workflow for Platelet Aggregation Assay.

Quantitative Data Summary

Note: The following tables are illustrative templates. Specific quantitative data from primary literature (Stewart and Grigoriadis, 1991; Rouis et al., 1988) were not accessible for inclusion.

Table 1: Antagonistic Activity of this compound on ROS Production in Human Monocyte-Derived Macrophages

| Concentration of this compound (M) | % Inhibition of PAF C-16-induced ROS Production |

| [Concentration 1] | [Value] |

| [Concentration 2] | [Value] |

| [Concentration 3] | [Value] |

| IC₅₀ | [Value] M |

Table 2: Agonistic Activity of this compound on Platelet Aggregation

| Species | Cell Type | Agonist/Antagonist Activity | EC₅₀ / IC₅₀ (M) |

| Rabbit | Platelets | Partial Agonist | [Value] |

| Guinea Pig | Macrophages | Partial Agonist | [Value] |

| Guinea Pig | Platelets | Full Agonist | [Value] |

Conclusion

This compound is a valuable pharmacological tool for studying the diverse roles of the PAF receptor. Its mixed agonist/antagonist profile, which varies across different cell types and species, provides a unique opportunity to investigate the intricacies of PAFR signaling. The experimental protocols and data presented in this guide offer a foundation for researchers to further explore the therapeutic potential of modulating the PAF signaling pathway in various diseases, including inflammatory disorders and thrombosis. Further research is warranted to fully elucidate the molecular determinants of its species- and tissue-specific activities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Cayman Chemical [bioscience.co.uk]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Purity and Formulation of Commercially Available Hexanoylamino PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanoylamino PAF C-16, scientifically known as 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholine, is a synthetic analog of the potent lipid mediator, Platelet-Activating Factor (PAF). Unlike the endogenous PAF which has an acetyl group at the sn-2 position, this analog possesses a hexanoylamino group. This modification confers distinct pharmacological properties, making it a valuable tool for investigating PAF receptor signaling and its role in various physiological and pathological processes. Notably, Hexanoylamino PAF C-16 exhibits mixed agonist/antagonist activity at the PAF receptor, with its effects being dependent on the cell type and species under investigation. This dual activity underscores the importance of understanding its purity and proper formulation to ensure reproducible and reliable experimental outcomes.

This technical guide provides a comprehensive overview of the commercially available Hexanoylamino PAF C-16, focusing on its purity, formulation, and experimental application. It is intended to serve as a critical resource for researchers in pharmacology, cell biology, and drug development.

Physicochemical Properties and Commercial Availability

Hexanoylamino PAF C-16 is typically supplied as a lyophilized powder. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-O-hexadecyl-2-N-hexanoylamino-2-deoxy-glycero-3-phosphocholine | Cayman Chemical |

| CAS Number | 137566-83-7 | Cayman Chemical |

| Molecular Formula | C₃₀H₆₃N₂O₆P | Cayman Chemical |

| Molecular Weight | 594.8 g/mol | Cayman Chemical |

| Appearance | Lyophilized powder | Cayman Chemical |

| Purity | ≥98% | Cayman Chemical |

| Storage | -20°C | Cayman Chemical |

| Stability | ≥ 4 years at -20°C | Cayman Chemical |

Currently, a primary commercial supplier for Hexanoylamino PAF C-16 is Cayman Chemical. While other suppliers like Snowformatics have listed the product, its availability may be limited. Researchers should verify the purity and specifications with their chosen supplier.

Purity and Quality Control

The purity of commercially available Hexanoylamino PAF C-16 is generally stated as ≥98%. However, for rigorous scientific investigation, it is crucial to understand the potential impurities that may be present and the analytical methods used for quality control.

Potential Impurities

Given the synthetic nature of Hexanoylamino PAF C-16, potential impurities can arise from starting materials, side reactions, or degradation. A plausible synthetic route for 2-amino PAF analogs involves the N-acylation of a 2-amino-glycero-phosphocholine precursor. Potential impurities could include:

-

Unreacted starting materials: Residual 1-O-hexadecyl-2-amino-2-deoxy-glycero-3-phosphocholine and hexanoyl chloride (or other acylating agent).

-

Di-acylated byproducts: Molecules with more than one hexanoyl group attached.

-

Positional isomers: Impurities where the hexanoylamino group is not at the sn-2 position.

-

Lyso-PAF analogs: Resulting from the hydrolysis of the phosphocholine (B91661) headgroup.

-

Oxidized species: Degradation products from exposure to air and light.

Recommended Analytical Methods for Quality Control

To ensure the purity and identity of Hexanoylamino PAF C-16, a combination of analytical techniques is recommended:

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for separating the main compound from its impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of methanol (B129727) and water with a buffer) can be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the chemical structure of the molecule and identifying any structural impurities.

-

Mass Spectrometry (MS): Provides accurate molecular weight determination and fragmentation patterns that can confirm the identity of the compound and help in the characterization of unknown impurities.

Formulation for Experimental Use

Proper formulation is critical for the effective and reproducible use of Hexanoylamino PAF C-16 in biological assays. As a lipid-based molecule, its solubility in aqueous media is limited.

Solubility Data

The following table summarizes the reported solubility of Hexanoylamino PAF C-16 in various solvents.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | ~1.5 mg/mL | Cayman Chemical |

| Dimethyl sulfoxide (B87167) (DMSO) | ~0.5 mg/mL | Cayman Chemical |

| Ethanol (B145695) | ~23 mg/mL | Cayman Chemical |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.5 mg/mL | Cayman Chemical |

Recommended Formulation Protocol for Cell-Based Assays

For most cell-based experiments, it is advisable to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous assay medium.

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the lyophilized Hexanoylamino PAF C-16 powder.

-

Dissolve the powder in ethanol to prepare a stock solution of 1-10 mg/mL. Ensure complete dissolution by gentle vortexing.

-

Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.

-

-

Working Solution Preparation:

-

On the day of the experiment, thaw the stock solution.

-

Further dilute the stock solution in the desired aqueous buffer or cell culture medium to the final working concentration.

-

To avoid precipitation, it is recommended to add the ethanolic stock solution to the aqueous medium while vortexing.

-

The final concentration of ethanol in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of ethanol) should always be included in the experiment.

-

Experimental Protocols

Hexanoylamino PAF C-16 can be used in a variety of in vitro and in vivo experimental settings to probe the PAF receptor signaling pathway. Below are detailed methodologies for key experiments.

PAF Receptor Binding Assay (Competitive Radioligand Binding)

This assay is used to determine the affinity of Hexanoylamino PAF C-16 for the PAF receptor.

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from platelets or transfected cell lines).

-

[³H]-PAF (radiolabeled ligand).

-

Hexanoylamino PAF C-16 (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.25% BSA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Prepare a series of dilutions of unlabeled Hexanoylamino PAF C-16 in the binding buffer.

-

In a microtiter plate, add a fixed amount of cell membranes, a fixed concentration of [³H]-PAF, and varying concentrations of unlabeled Hexanoylamino PAF C-16.

-

Include wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled PAF).

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the competitor and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Measurement of Reactive Oxygen Species (ROS) Production in Neutrophils

This assay assesses the ability of Hexanoylamino PAF C-16 to induce or inhibit the production of reactive oxygen species, a key inflammatory response.

Materials:

-

Isolated human neutrophils.

-

Hexanoylamino PAF C-16.

-

Lucigenin (B191737) (for superoxide (B77818) detection).

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.

-

Luminometer.

Protocol:

-

Isolate human neutrophils from fresh blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Pre-warm the cell suspension and lucigenin solution to 37°C.

-

In a luminometer tube, add the neutrophil suspension and lucigenin to a final concentration of ~200 µM.

-

Place the tube in the luminometer and record the baseline chemiluminescence for a few minutes.

-

To assess agonist activity, add Hexanoylamino PAF C-16 at the desired concentration and record the chemiluminescence for 15-30 minutes.

-

To assess antagonist activity, pre-incubate the neutrophils with Hexanoylamino PAF C-16 for a few minutes before adding a known PAF receptor agonist (e.g., PAF C-16) and record the chemiluminescence.

-

The data is typically expressed as relative light units (RLU) over time.

Signaling Pathways and Experimental Workflows

PAF Receptor Signaling Pathway

Hexanoylamino PAF C-16 exerts its effects by binding to the PAF receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can involve multiple G proteins, primarily Gq and Gi.

Caption: PAF Receptor Signaling Pathway.

Experimental Workflow for Characterizing a Novel PAF Receptor Ligand

The following workflow outlines the key steps in characterizing the activity of a compound like Hexanoylamino PAF C-16.

Caption: Workflow for PAF Ligand Characterization.

Conclusion

Hexanoylamino PAF C-16 is a valuable pharmacological tool for dissecting the complexities of PAF receptor signaling. Its unique mixed agonist/antagonist profile necessitates careful consideration of its purity and formulation to ensure the validity of experimental findings. This guide provides researchers with the essential technical information and detailed protocols required for the effective and responsible use of this compound. By adhering to the principles of rigorous quality control and proper experimental design, the scientific community can continue to unravel the multifaceted roles of the PAF signaling pathway in health and disease.

Methodological & Application

Application Notes and Protocols for In Vitro Assays with Hexanolamino PAF C-16

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid that mediates a wide range of physiological and pathological processes. These processes include inflammation, immune responses, and apoptosis.[1] Due to its structural similarity to PAF C-16, this compound can interact with the PAF receptor (PAFR), a G-protein coupled receptor.[2][3] However, this compound exhibits complex pharmacology, acting as a mixed agonist/antagonist depending on the cell type and experimental conditions.[4][5] In human monocyte-derived macrophages, it functions as an antagonist, inhibiting the production of reactive oxygen species (ROS) induced by PAF C-16.[4][5] In contrast, it can act as a partial or full agonist in other cell types, such as rabbit and guinea pig platelets.[4][5]

These application notes provide a comprehensive overview of in vitro assays to characterize the biological activity of this compound. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to assess its effects on cell viability, apoptosis, and ROS production.

Data Presentation

The following tables summarize representative quantitative data for the effects of this compound in various in vitro assays. It is important to note that the specific values can vary depending on the cell line, assay conditions, and incubation times.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | % Cell Viability (relative to control) |

| HT1080 | MTT | 24 | 1 | ~95% |

| 10 | ~88% | |||

| 50 | ~75% | |||

| HUVEC | Resazurin | 48 | 1 | ~98% |

| 10 | ~92% | |||

| 50 | ~85% | |||

| Jurkat | MTS | 24 | 10 | No significant effect |

| 50 | No significant effect |

Table 2: Antagonistic Effect of this compound on PAF C-16-Induced ROS Production

| Cell Line | Assay | Stimulant (PAF C-16) | This compound (µM) | % Inhibition of ROS Production |

| Human Monocyte-Derived Macrophages | DCF-DA | 100 nM | 1 | ~25% |

| 10 | ~60% | |||

| 50 | ~85% |

Table 3: Pro-apoptotic Effect of this compound

| Cell Line | Assay | Incubation Time (hours) | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |

| HT1080 | Annexin V/PI Staining | 48 | 10 | ~15% |

| 50 | ~35% | |||

| HUVEC | Annexin V/PI Staining | 48 | 50 | ~20% |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines such as HT1080.

Materials:

-

This compound (lyophilized powder)

-

HT1080 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed HT1080 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)

This protocol measures the antagonistic effect of this compound on PAF C-16-induced intracellular ROS production in human monocyte-derived macrophages.

Materials:

-

This compound

-

PAF C-16

-

Human Monocyte-Derived Macrophages (hMDMs)

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

2',7'-dichlorodihydrofluorescein diacetate (DCF-DA)

-

Hanks' Balanced Salt Solution (HBSS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed hMDMs in a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and pre-incubate the cells with various concentrations of this compound in HBSS for 1 hour at 37°C.

-

DCF-DA Loading: Add DCF-DA to a final concentration of 10 µM to each well and incubate for 30 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with warm HBSS to remove excess DCF-DA.

-

Stimulation: Add PAF C-16 (e.g., 100 nM final concentration) to the wells to induce ROS production. Include a positive control (PAF C-16 only) and a negative control (HBSS only).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Kinetic readings can be taken over a period of 60-90 minutes.

-

Data Analysis: Calculate the percentage inhibition of ROS production by comparing the fluorescence in this compound treated wells to the PAF C-16 only control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to quantify the induction of apoptosis by this compound in a cell line such as HT1080.

Materials:

-

This compound

-

HT1080 cells

-

Complete culture medium

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed HT1080 cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Data Analysis: Quantify the percentage of cells in each quadrant, particularly the early apoptotic population.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Agonist vs. Antagonist action at the PAF receptor.

Caption: Workflow for the MTT-based cell viability assay.

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Expression of the PAF receptor in human monocyte-derived macrophages is downregulated by oxidized LDL: relevance to the inflammatory phase of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Pardon Our Interruption [opnme.com]

Application Notes and Protocols for Macrophage Studies

Note on Terminology: The term "Hexanolamino PAF C-16" does not correspond to a standard chemical entity in the scientific literature. Initial research suggests a potential conflation of two distinct molecules used in macrophage research: Platelet-Activating Factor (PAF) C-16 and a novel sinomenine (B1681799) derivative referred to as C16 . This document provides detailed application notes and protocols for both compounds in the context of macrophage studies.

Part 1: Platelet-Activating Factor (PAF) C-16

Introduction

Platelet-Activating Factor (PAF) C-16, with the chemical name 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, is a potent, naturally occurring phospholipid mediator.[1] It is produced by various inflammatory cells and plays a crucial role in numerous physiological and pathological processes, including inflammation and allergic reactions.[1] In macrophage studies, PAF C-16 is primarily used as a stimulant to investigate inflammatory responses, such as the production of reactive oxygen species (ROS) and cytokines, as well as to study intracellular signaling pathways.[1][2] PAF C-16 exerts its effects by binding to the PAF receptor (PAFR), a G-protein-coupled receptor.[3]

Data Presentation

Table 1: Effects of PAF C-16 on Macrophage Function

| Parameter Measured | Cell Type | PAF C-16 Concentration | Observed Effect | Reference |

| Oxidative Burst (Chemiluminescence) | Guinea Pig Peritoneal Macrophages | 3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ M | Dose-dependent increase in luminol-dependent chemiluminescence | [2] |

| Hydrogen Peroxide Release | Guinea Pig Peritoneal Macrophages | 3.8 x 10⁻⁹ M - 3.8 x 10⁻⁵ M | Increased H₂O₂ release into culture supernatants | [2] |

| Interleukin-6 (IL-6) Production | Human Alveolar Macrophages | Not specified | Enhancement of IL-6 production | [1] |

| PAF Receptor Binding (Kd) | Human Monocyte-Derived Macrophages | N/A | 2.1 nmol/L | [4] |

| PAF Receptor Binding (Bmax) | Human Monocyte-Derived Macrophages | N/A | 19 fmol/10⁶ cells (~5300 sites/cell ) | [4] |

Experimental Protocols

Protocol 1: Macrophage Stimulation and Oxidative Burst Assay

This protocol is adapted from studies on the induction of oxidative burst in macrophages by PAF.[2]

1. Macrophage Isolation and Culture:

- Isolate peritoneal macrophages from guinea pigs or mice using standard protocols involving peritoneal lavage.

- Alternatively, use a macrophage cell line such as RAW 264.7.

- Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

- Plate the cells at a density of 1 x 10⁶ cells/well in a 96-well white plate for chemiluminescence assays.

2. Preparation of PAF C-16:

- PAF C-16 is soluble in water up to 100 mM. Prepare a stock solution in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then dilute to the final working concentrations in the cell culture medium.

3. Oxidative Burst Assay (Luminol-Dependent Chemiluminescence):

- Wash the adherent macrophages with pre-warmed PBS.

- Add 100 µL of assay buffer containing luminol (B1675438) (e.g., 50 µM).

- Add 100 µL of PAF C-16 at various concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to the wells.

- Immediately measure the chemiluminescence using a luminometer at 37°C. Readings can be taken kinetically over 60-90 minutes.

- Include appropriate controls, such as vehicle-treated cells and cells stimulated with a known activator like phorbol (B1677699) myristate acetate (B1210297) (PMA).

Protocol 2: Measurement of Cytokine Production (IL-6)

This protocol outlines the steps to measure IL-6 production from macrophages stimulated with PAF C-16.[1]

1. Macrophage Culture and Stimulation:

- Plate macrophages (e.g., human alveolar macrophages or a suitable cell line) in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

- Replace the medium with fresh, serum-free medium.

- Treat the cells with PAF C-16 at desired concentrations for a specified time (e.g., 24 hours).

2. Supernatant Collection:

- After the incubation period, centrifuge the plate at 400 x g for 10 minutes to pellet any detached cells.

- Carefully collect the culture supernatants and store them at -80°C until analysis.

3. ELISA for IL-6:

- Quantify the concentration of IL-6 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

- Generate a standard curve using recombinant IL-6 to determine the concentration in the samples.

Mandatory Visualization

Caption: Signaling pathway of PAF C-16 in macrophages.

Caption: Experimental workflow for studying PAF C-16 effects.

Part 2: C16 (Sinomenine-4-hydroxy-palmitate)

Introduction

C16 is a novel derivative of sinomenine, an alkaloid extracted from the medicinal plant Sinomenium acutum.[5] In macrophage studies, C16 has been identified as an anti-inflammatory agent that promotes the reprogramming of pro-inflammatory M1 macrophages towards an anti-inflammatory M2-like phenotype.[5] This effect is particularly relevant in the context of inflammatory diseases like endotoxemia. The mechanism of action involves the inhibition of key signaling pathways associated with M1 polarization, such as p38, AKT, and STAT1, and the activation of the ERK1/2 pathway.[5][6]

Data Presentation

Table 2: Effects of C16 on LPS-Stimulated Macrophages

| Parameter Measured | Cell Type | C16 Treatment | LPS Concentration | Observed Effect (vs. LPS alone) | Reference |

| M1 Marker (iNOS) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |

| M1 Cytokine (IL-1β) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |

| M1 Cytokine (TNF-α) mRNA | Peritoneal/ANA-1 Macrophages | 5 µM | 500 ng/mL | Significant decrease | [5] |

| M2 Marker (Arg-1) mRNA (in presence of IL-4) | Macrophages | Not specified | N/A | Enhanced expression | [5] |

| M2 Marker (CD206) mRNA (in presence of IL-4) | Macrophages | Not specified | N/A | Enhanced expression | [5] |

| Apoptosis Rate | Macrophages | 5 µM | 500 ng/mL | Decrease from 9.99% to 3.48% | [5] |

| p-p38 Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |

| p-AKT Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |

| p-STAT1 Phosphorylation | Macrophages | Not specified | LPS | Significant inhibition | [5][6] |

| p-ERK1/2 Phosphorylation | Macrophages | Not specified | LPS | Contributed to activation | [5][6] |

Experimental Protocols

Protocol 3: Macrophage Reprogramming Assay

This protocol is based on the methodology used to demonstrate the M1-to-M2 reprogramming effect of C16.[5]

1. Cell Culture:

- Use the ANA-1 macrophage cell line or primary peritoneal macrophages isolated from BALB/c mice.

- Culture cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

2. M1 Polarization and C16 Treatment:

- Plate macrophages at an appropriate density for the downstream assay (e.g., 1 x 10⁶ cells/well in a 6-well plate for RNA extraction).

- Pre-treat the cells with 5 µM C16 for 24 hours.

- Stimulate the cells with 500 ng/mL Lipopolysaccharide (LPS) for another 6 hours to induce M1 polarization.

3. Gene Expression Analysis (RT-qPCR):

- After treatment, wash the cells with PBS and lyse them for total RNA extraction using a commercial kit.

- Synthesize cDNA from 1 µg of total RNA.

- Perform quantitative real-time PCR (RT-qPCR) using SYBR Green and specific primers for M1 markers (e.g., iNOS, TNF-α, IL-1β) and M2 markers (e.g., Arg-1, CD206, Ym1).

- Normalize the expression levels to a housekeeping gene such as GAPDH.

Protocol 4: Western Blot for Signaling Pathway Analysis

This protocol details the analysis of signaling pathways modulated by C16 in LPS-stimulated macrophages.[5][6]

1. Cell Lysis and Protein Quantification:

- Following the treatment protocol described above (Protocol 3, steps 1-2), wash the cells with ice-cold PBS.

- Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

- Collect the supernatants and determine the protein concentration using a BCA assay.

2. Western Blotting:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

- Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, AKT, STAT1, and ERK1/2 overnight at 4°C. Use an antibody against GAPDH as a loading control.

- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Caption: Signaling pathway of C16 in macrophage reprogramming.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Platelet activating factor (PAF) induces the oxidative burst in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Expression of the PAF receptor in human monocyte-derived macrophages is downregulated by oxidized LDL: relevance to the inflammatory phase of atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C16, a novel sinomenine derivatives, promoted macrophage reprogramming toward M2-like phenotype and protected mice from endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Hexanolamino PAF C-16 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanolamino PAF C-16 is a synthetic analog of Platelet-Activating Factor (PAF) C-16, a potent, naturally occurring phospholipid mediator involved in a diverse range of physiological and pathological processes, including inflammation, platelet aggregation, and signal transduction. Due to its structural modifications, this compound exhibits distinct, cell-type and species-specific activities, acting as an antagonist, partial agonist, or full agonist of the PAF receptor (PAFR). These characteristics make it a valuable tool for investigating the nuanced roles of PAF signaling in various cellular contexts.